2,4-Dihydroxy-3-methoxychalcone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-3-(2,4-dihydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-14(18)10-8-12(15(16)19)7-9-13(17)11-5-3-2-4-6-11/h2-10,18-19H,1H3/b9-7+ |
InChI Key |
NUJWXDJYMPFKHZ-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1O)C=CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,4 Dihydroxy 3 Methoxychalcone Analogs
Chemical Synthesis of 2,4-Dihydroxy-3-methoxychalcone
The primary and most widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation. researchgate.netscispace.com This reaction provides a versatile and efficient route to the target compound and its derivatives.
The Claisen-Schmidt condensation is a base-catalyzed reaction involving an aromatic aldehyde and an aromatic ketone to form an α,β-unsaturated ketone, the characteristic backbone of chalcones. scispace.com This method is favored for its simplicity and effectiveness in creating the core chalcone (B49325) structure. researchgate.net Specifically for 2',4-dihydroxy-3-methoxychalcone (B8714405), this reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. aip.orgresearcher.liferesearchgate.net
The synthesis of 2',4-dihydroxy-3-methoxychalcone via Claisen-Schmidt condensation utilizes specific aromatic precursors. The key reactants are:
2-hydroxyacetophenone : This provides the A-ring of the chalcone structure.
4-hydroxy-3-methoxybenzaldehyde (vanillin) : This serves as the source for the B-ring of the chalcone. aip.orgresearcher.liferesearchgate.net
The selection of these precursors is fundamental to achieving the desired substitution pattern on the final chalcone molecule. The hydroxyl group at the 2'-position on the A-ring and the hydroxy and methoxy (B1213986) groups at the 4- and 3-positions on the B-ring, respectively, are defining features of the target compound.
The Claisen-Schmidt condensation requires a catalyst to facilitate the reaction, which can be either base-catalyzed or acid-catalyzed. researchgate.net For the synthesis of 2',4-dihydroxy-3-methoxychalcone and related analogs, various catalytic systems have been employed.
Potassium Hydroxide (KOH) : An aqueous solution of a strong base like KOH (typically 40%) is a common catalyst for this condensation. aip.orgresearcher.liferesearchgate.net The base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the benzaldehyde. scitepress.org
KSF Montmorillonite : This clay catalyst has been used in conjunction with KOH in methanol for the synthesis of 2',4-dihydroxy-3-methoxychalcone. aip.orgresearcher.liferesearchgate.net
SOCl₂/EtOH : Thionyl chloride in ethanol serves as an acid catalyst. This system generates HCl in situ, which catalyzes the aldol condensation. jocpr.com This approach is particularly useful for synthesizing 2,4-dihydroxy substituted chalcones, as the presence of hydroxyl groups on the aromatic aldehyde can sometimes hinder base-catalyzed reactions. jocpr.com Other acid catalysts used in chalcone synthesis include p-toluenesulfonic acid. ufms.br
Table 1: Catalytic Systems in Chalcone Synthesis
| Catalyst System | Type | Reactants for 2',4-dihydroxy-3-methoxychalcone | Reference |
| Aqueous KOH (40%) | Base | 2-hydroxyacetophenone and vanillin | aip.orgresearcher.liferesearchgate.net |
| KSF Montmorillonite | Solid Acid | 2-hydroxyacetophenone and vanillin | aip.orgresearcher.liferesearchgate.net |
| SOCl₂/EtOH | Acid | 2,4-dihydroxyacetophenone and various benzaldehydes | jocpr.com |
Optimizing reaction conditions such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the synthesized chalcone.
Solvent : Methanol is a commonly used solvent for the Claisen-Schmidt condensation of 2',4-dihydroxy-3-methoxychalcone. aip.orgresearcher.life Ethanol is also frequently used in similar syntheses. jocpr.com
Temperature : The reaction can be performed at various temperatures. One reported procedure involves stirring the reactants at room temperature for an extended period, followed by reflux. aip.orgresearcher.life Studies on other chalcones have shown that varying the temperature between room temperature and 45°C can impact the reaction yield. researchgate.net
Reaction Time : Reaction times can vary significantly, from hours to several days. A synthesis of 2',4-dihydroxy-3-methoxychalcone involved stirring at room temperature for 24 hours, followed by reflux for another 24 hours, resulting in a 13.77% yield. aip.orgresearcher.life In contrast, acid-catalyzed aldol condensations with SOCl₂/EtOH involved stirring for two hours at room temperature followed by standing for 12 hours. jocpr.com Optimization studies aim to reduce these long reaction times, often through techniques like microwave irradiation. scielo.br
While Claisen-Schmidt is the predominant method, other variations of the aldol condensation are also employed for chalcone synthesis. Acid-catalyzed aldol condensation is a notable alternative. ufms.br This method can be advantageous when dealing with substrates that are sensitive to strong bases. jocpr.com For instance, the use of SOCl₂ in absolute ethanol provides an effective in situ generation of HCl, which catalyzes the condensation of 2,4-dihydroxyacetophenone with various aromatic aldehydes to produce chalcones in good yields. jocpr.com
In recent years, green chemistry principles have driven the development of more environmentally friendly synthetic methods. Microwave-assisted organic synthesis represents a significant advancement in this area. sphinxsai.comsemanticscholar.org This technique offers several advantages over conventional heating methods for chalcone synthesis:
Reduced Reaction Times : Microwave heating can dramatically shorten reaction times from hours or days to just a few minutes. frontiersin.orgacs.orgrasayanjournal.co.in
Increased Yields and Purity : By minimizing unwanted side reactions, microwave irradiation often leads to higher product yields and improved purity. frontiersin.orgrasayanjournal.co.in
Solvent-Free Conditions : Many microwave-assisted syntheses can be performed under solvent-free conditions, reducing chemical waste and costs. frontiersin.orgrasayanjournal.co.in For example, o-hydroxy chalcones have been synthesized by condensing o-hydroxy acetophenones with aromatic aldehydes using anhydrous K₂CO₃ as a catalyst under microwave irradiation for 3-5 minutes, achieving yields of 85-90%. rasayanjournal.co.in
This approach aligns with the principles of green chemistry by offering a simple, clean, fast, and efficient method for synthesizing chalcones. sphinxsai.comsemanticscholar.org
Table 2: Comparison of Synthesis Methods for Chalcones
| Method | Catalyst Example | Typical Reaction Time | Key Advantages | Reference |
| Conventional Claisen-Schmidt | KOH | 24-48 hours | Well-established, versatile | aip.orgresearcher.life |
| Acid-Catalyzed Aldol Condensation | SOCl₂/EtOH | ~14 hours | Good for base-sensitive substrates | jocpr.com |
| Microwave-Assisted Synthesis | Anhydrous K₂CO₃ | 3-5 minutes | Rapid, high yield, eco-friendly | rasayanjournal.co.in |
Claisen-Schmidt Condensation as a Primary Route
Structural Modification and Derivatization of this compound
The modification of the this compound core structure is pivotal for developing new compounds with tailored properties. These modifications typically involve synthesizing novel analogs and strategically introducing various functional groups.
Synthesis of Novel Analogs and Derivatives
The primary method for synthesizing this compound and its analogs is the Claisen-Schmidt condensation nih.govwikipedia.orgbyjus.com. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde nih.govjchemrev.com. For instance, 2',4-dihydroxy-3-methoxychalcone can be synthesized from 2-hydroxyacetophenone and vanillin (4-hydroxy-3-methoxy benzaldehyde) in the presence of a catalyst like aqueous potassium hydroxide (KOH) nih.govresearchgate.net. Similarly, the analog 2',4',4-trihydroxy-3-methoxychalcone is produced by reacting 2,4-dihydroxyacetophenone with vanillin nih.govresearchgate.net.
A variety of catalysts can be employed for this condensation, including aqueous alkaline bases like NaOH and KOH, Ba(OH)2, and LiOH jchemrev.com. The reaction conditions, such as temperature and reaction time, can be optimized to improve yields. For example, the synthesis of 2',4-dihydroxy-3-methoxychalcone has been reported with a 13.77% yield after refluxing for 24 hours at room temperature nih.gov.
Beyond the core synthesis, derivatization of the chalcone scaffold allows for the creation of a diverse library of compounds. Studies on the related compound 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) have demonstrated the synthesis of numerous derivatives through methods like acylation, alkylation, and sulfonylation, primarily targeting the hydroxyl groups jocpr.com. These reactions lead to the formation of esters, ethers, and sulfonates, expanding the chemical space of the chalcone family jocpr.com.
| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2',4-Dihydroxy-3-methoxychalcone | 2-Hydroxyacetophenone + Vanillin | Claisen-Schmidt Condensation | 13.77 | nih.govresearchgate.net |
| 2',4',4-Trihydroxy-3-methoxychalcone | 2,4-Dihydroxyacetophenone + Vanillin | Claisen-Schmidt Condensation | 6 | nih.govresearchgate.net |
| 4′-O-caproylated-DMC | DMC + Caproyl chloride | Acylation | Not Specified | jocpr.com |
| 4′-O-methylated-DMC | DMC + Methyl iodide | Alkylation (Methylation) | Not Specified | jocpr.com |
| 4′-O-benzylated-DMC | DMC + Benzyl bromide | Alkylation (Benzylation) | Not Specified | jocpr.com |
Strategies for Introducing Specific Functional Groups
The introduction of specific functional groups onto the chalcone backbone is a key strategy for modifying its physicochemical and biological properties. The hydroxyl (-OH) and methoxy (-OCH₃) groups present on this compound are primary targets for such modifications researchgate.net.
Acylation and Alkylation: The hydroxyl groups, particularly the one at the 4'-position, can be readily converted into esters and ethers through acylation and alkylation, respectively jocpr.com. These reactions can enhance properties like lipophilicity.
Hydroxylation and Methoxylation: The number and position of hydroxyl and methoxy groups significantly influence the compound's characteristics researchgate.net. Analogs with different hydroxylation and methoxylation patterns can be synthesized by choosing appropriately substituted benzaldehydes and acetophenones for the initial Claisen-Schmidt condensation bham.ac.uk. For example, using 3,4-dimethoxycinnamic acid allows for the synthesis of chalcones with multiple methoxy groups bham.ac.uk.
Halogenation: Introducing halogen atoms like fluorine or bromine can alter the electronic properties of the molecule. This is typically achieved by using halogenated starting materials, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde, in the condensation reaction nih.gov.
The strategic placement of these functional groups is crucial. For instance, structure-activity relationship (SAR) studies on DMC derivatives have highlighted the importance of the 2'-OH group and the derivatization pattern of the 4'-OH group for certain biological activities jocpr.com.
Stereoselective Synthesis Approaches for Chalcones
The α,β-unsaturated ketone core of chalcones allows for the existence of geometric isomers, namely the E (trans) and Z (cis) isomers. The Claisen-Schmidt condensation typically results in the thermodynamically more stable E-isomer as the major product researchgate.net. The coupling constants of the olefinic protons (H-α and H-β) in 1H NMR spectra, typically around 15.7 Hz, confirm the trans configuration nih.gov.
While the E-isomer is predominantly formed, achieving stereoselectivity for the less stable Z-isomer requires specific synthetic conditions. Some studies have reported the synthesis of Z-chalcones by carefully selecting the base and solvent system, for example, using potassium hydroxide in a dimethyl sulfoxide/water mixture at room temperature jocpr.com. Furthermore, photoisomerization induced by sunlight or UV light can be used to convert the trans-isomer to a mixture containing the cis-isomer nih.gov. However, for most standard synthetic protocols, the focus remains on the production of the E-chalcone.
Biotransformation for this compound Derivatives
Biotransformation offers a green chemistry approach to derivatize chalcones, utilizing whole microbial cells or isolated enzymes to perform specific chemical modifications that can be challenging to achieve through conventional synthesis pearson.com.
Microorganism-Mediated Derivatization (e.g., bacteria, fungi)
Whole cells of various microorganisms, including bacteria and fungi, are effective biocatalysts for modifying chalcone structures. These microbial transformations often involve reactions like reduction, hydroxylation, and glycosylation wikipedia.org.
Reduction: A common biotransformation is the reduction of the α,β-unsaturated double bond of the chalcone to yield the corresponding dihydrochalcone gordon.edu. Bacterial strains such as Gordonia sp. and Rhodococcus sp. have been shown to effectively reduce hydroxychalcones pearson.comgordon.edu. Similarly, yeast cultures, like Yarrowia lipolytica, can selectively hydrogenate the carbon-carbon double bond with high efficiency, often achieving over 90% conversion nih.gov.
Hydroxylation: Microorganisms can also introduce new hydroxyl groups at specific positions on the chalcone rings. For example, the biotransformation of 2-hydroxy-4′-methylchalcone by Gordonia sp. and Rhodococcus sp. resulted not only in the expected dihydrochalcone but also in an unexpected product that was both reduced and hydroxylated at the C-4 position gordon.edu.
Glycosylation: Filamentous fungi, particularly entomopathogenic strains like Beauveria bassiana and Isaria fumosorosea, are known for their ability to glycosylate flavonoids. These fungi can convert chalcones into their glycosylated dihydrochalcone derivatives, which often exhibit improved stability and bioavailability frontiersin.org.
| Microorganism | Substrate Chalcone | Transformation Type | Product | Reference |
|---|---|---|---|---|
| Gordonia sp. DSM 44456 | 2-Hydroxy-4′-methylchalcone | Reduction & Hydroxylation | 2-Hydroxy-4′-methyldihydrochalcone & 2,4-Dihydroxy-4′-methyldihydrochalcone | gordon.edu |
| Rhodococcus sp. DSM 364 | 2-Hydroxy-4′-methylchalcone | Reduction & Hydroxylation | 2-Hydroxy-4′-methyldihydrochalcone & 2,4-Dihydroxy-4′-methyldihydrochalcone | gordon.edu |
| Yarrowia lipolytica KCh 71 | 4′-Hydroxychalcones | Reduction | 4′-Hydroxydihydrochalcones | nih.gov |
| Beauveria bassiana KCH J1.5 | 2′-Hydroxy-2-methylchalcone | Glycosylation & Reduction | Glycosylated dihydrochalcones | frontiersin.org |
| Isaria fumosorosea KCH J2 | 2′-Hydroxy-2-methylchalcone | Glycosylation & Reduction | 3-Hydroxy-2-methyldihydrochalcone 2′-O-β-d-(4″-O-methyl)-glucopyranoside | frontiersin.org |
Enzymatic Transformations and their Specificities
The use of isolated enzymes allows for highly specific and selective transformations of the chalcone scaffold. Glucosyltransferase enzymes, for example, are particularly useful for attaching sugar moieties to the chalcone structure.
Research has shown that glucosyltransferases from various origins (bacterial, plant, and fungal) can effectively O-glycosylate 4'-hydroxychalcones. The enzyme GgCGT from Glycyrrhiza glabra and OleD from Streptomyces antibioticus have demonstrated the ability to catalyze these reactions. The efficiency and specificity of these enzymatic transformations are highly dependent on the substrate's structure. For instance, the conversion rate of glycosylation can be significantly influenced by the number and position of methoxy groups on the chalcone's B-ring. In one study, the highest conversion rate (above 75%) was observed for trans-4′-hydroxy-4-methoxychalcone, while chalcones with more complex substitution patterns showed significantly lower conversion rates. This highlights the high degree of specificity inherent in enzymatic catalysis. Another key enzymatic reaction is the reduction of the C=C double bond, which is catalyzed by enoate reductases present in microorganisms pearson.com.
Advanced Characterization and Structural Elucidation of 2,4 Dihydroxy 3 Methoxychalcone and Its Analogs
Spectroscopic Analysis for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the carbon skeleton and the placement of protons and substituents.
¹H NMR (Proton NMR) spectroscopy of 2,4-Dihydroxy-3-methoxychalcone reveals characteristic signals that confirm its structure. aip.org The olefinic protons of the α,β-unsaturated ketone system typically appear as doublets, with their coupling constants (J values) indicating the trans configuration of the double bond. aip.orgfabad.org.tr For instance, in a synthesized sample of 2',4-dihydroxy-3-methoxychalcone (B8714405), the α- and β-protons were observed at δ 6.93 and δ 7.38 ppm, respectively. aip.org The aromatic protons of the two phenyl rings resonate in the downfield region of the spectrum, and their splitting patterns provide information about the substitution pattern. aip.org A key indicator is the singlet signal for the methoxy (B1213986) group (-OCH₃) protons, which for 2',4-dihydroxy-3-methoxychalcone, appears around δ 3.94 ppm. aip.org The protons of the hydroxyl groups often appear as broad singlets and their chemical shifts can be influenced by hydrogen bonding.
¹³C NMR (Carbon-13 NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbonyl carbon of the chalcone (B49325) moiety is typically observed at a downfield chemical shift. For an analog, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, the carbonyl carbon (C=O) signal was found at δ 193.4 ppm. iomcworld.com The carbons of the aromatic rings and the olefinic double bond also show distinct signals that are assigned based on their chemical environment and through correlation with proton signals in 2D NMR spectra. iomcworld.com
2D NMR Techniques (COSY, HMBC, HSQC) are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. iomcworld.comscience.gov
COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu This helps to trace the connectivity of protons within the aromatic rings and the propenone bridge. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). iomcworld.comsdsu.edu This is particularly useful for identifying the placement of substituents like the methoxy group and for connecting the different fragments of the molecule, such as the two aromatic rings through the propenone linker. iomcworld.com For example, in 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, the correlation between the methoxy protons and the C-6' carbon confirmed the position of the methoxy group. iomcworld.com
| Compound | Technique | Key Chemical Shifts (δ ppm) | Reference |
|---|---|---|---|
| 2',4-Dihydroxy-3-methoxychalcone | ¹H NMR | 3.94 (s, 3H, -OCH₃), 6.93 (d, 1H, Hα), 7.38 (d, 1H, Hβ), 6.98-7.57 (m, aromatic H) | aip.org |
| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | ¹H NMR | 3.68 (s, -OCH₃) | iomcworld.com |
| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | ¹³C NMR | 193.4 (C=O), 158.9 (C-6') | iomcworld.com |
| General 2'-hydroxychalcones | ¹H NMR | 7.15–8.23 (d, Hα), 7.45–8.07 (d, Hβ), J=15-16.1 Hz for trans | fabad.org.tr |
Mass Spectrometry (MS, LC-HRMS, GC-MS, EIMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. aip.orgaip.org High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), provides highly accurate mass measurements, which are crucial for confirming the molecular formula. researchgate.net
For 2',4-dihydroxy-3-methoxychalcone, the mass spectrum shows a molecular ion peak [M]⁺ that corresponds to its molecular weight. aip.org In one study, the molecular ion was observed at m/z 270. aip.org Fragmentation patterns observed in the mass spectrum, often generated by techniques like Electron Ionization (EI) or through tandem mass spectrometry (MS/MS), can provide further structural information by showing the loss of specific fragments, such as the methoxy group or parts of the aromatic rings. nih.gov For example, ESI-MS in negative mode can show a [M-H]⁻ peak at m/z 269.1.
LC-HRMS and GC-MS are routinely used for the analysis of chalcones in complex mixtures and for their detailed characterization. aip.orglcms.cznih.gov These hyphenated techniques allow for the separation of individual components before they are introduced into the mass spectrometer, enabling the analysis of even minor constituents.
| Compound | Technique | Molecular Ion (m/z) | Reference |
|---|---|---|---|
| 2',4-Dihydroxy-3-methoxychalcone | MS | 270 [M]⁺ | aip.org |
| 2',4-Dihydroxy-3-methoxychalcone | ESI-MS | 269.1 [M-H]⁻ | |
| 2',4',4-Trihydroxy-3-methoxychalcone | MS | 286 [M]⁺ | aip.org |
| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | EI-MS | 298 [M]⁺ | iomcworld.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. aip.orgaip.orgresearchgate.net The IR spectrum of a chalcone is characterized by several key absorption bands. researchgate.net
A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone is typically observed in the region of 1630-1690 cm⁻¹. aip.orgresearchgate.net For 2',4-dihydroxy-3-methoxychalcone, this peak was reported at 1635 cm⁻¹. aip.org The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually seen as weak bands above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings and the olefinic double bond appear in the 1450-1600 cm⁻¹ region. researchgate.netorientjchem.org The C-O stretching vibrations of the methoxy and hydroxyl groups are also observable. aip.org
| Compound/General Chalcone | Functional Group | Absorption Band (cm⁻¹) | Reference |
|---|---|---|---|
| 2',4-Dihydroxy-3-methoxychalcone | C=O Stretch | 1635 | aip.org |
| Chalcone Analog with -OH | O-H Stretch | ~3261 (broad) | researchgate.net |
| General Chalcone | C=O Stretch | 1690 | researchgate.net |
| General Chalcone | Aromatic C=C Stretch | 1600 | researchgate.net |
| General Chalcone | Alkenyl C=C Stretch | 1500 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like chalcones. The UV-Vis spectrum of a chalcone typically exhibits two main absorption bands. researchgate.net These absorptions are due to the π → π* electronic transitions within the conjugated system, which includes the aromatic rings and the enone moiety. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings. For an analog, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, UV absorption maxima were observed at 339 and 225 nm. iomcworld.com
X-ray Crystallography for Solid-State Structure Determination
For chalcones, X-ray crystallography can confirm the planar or near-planar conformation of the molecule, which is a result of the extensive conjugation. researchgate.net It can also provide detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. fabad.org.tr For a fluorinated chalcone, X-ray diffraction revealed two independent conformers in the asymmetric unit cell, highlighting the potential for conformational multiplicity. researchgate.net
Computational Chemistry for Structural and Conformational Analysis
Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. researchgate.netnih.gov These theoretical calculations can be used to predict the most stable conformation of a molecule, analyze its electronic properties, and simulate its spectroscopic data.
Conformational analysis of chalcones using computational methods has shown that they can exist in different conformations, primarily as s-cis and s-trans isomers, arising from rotation around the single bond between the carbonyl group and the α-carbon. researchgate.netufms.br The E (trans) isomer of the double bond is generally more stable than the Z (cis) isomer due to less steric hindrance. jchemrev.com Computational studies on vanillin-derived chalcones, including a close analog of the target compound, have indicated that the s-cis conformation is predominant. researchgate.netufms.br These calculations also help in understanding the stereo-electronic effects that influence the conformational equilibrium and, consequently, the biological activity of these compounds. ufms.br
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic properties of chalcones. mdpi.com By employing methods such as the B3LYP hybrid functional combined with a 6-31G(d) or higher basis set, researchers can accurately predict molecular geometries, vibrational frequencies, and electronic parameters. researchgate.netusim.edu.my
Geometrical optimization of this compound reveals a largely planar structure, a common feature among chalcones. DFT calculations are instrumental in determining key quantum chemical descriptors that shed light on the molecule's reactivity. mdpi.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω).
The HOMO and LUMO are crucial in understanding the electron-donating and accepting capabilities of the molecule, respectively. The distribution of these frontier orbitals indicates that the oxygen atoms and the π-system are regions of high electron density, making them susceptible to electrophilic attack. mdpi.com The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity; a smaller gap generally corresponds to higher reactivity. researchgate.net
To validate the computational models, theoretical vibrational spectra (FT-IR and Raman) are often compared with experimental data. A scaling factor is typically applied to the calculated frequencies to account for the systematic overestimation by the DFT method, leading to a good agreement between the theoretical and experimental spectra. mdpi.comusim.edu.my Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to simulate electronic absorption spectra, which often show good correlation with experimental UV-Vis spectra. usim.edu.my
Table 1: Selected Quantum Chemical Parameters for Chalcone Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Hardness (η) | Softness (S) | Electrophilicity (ω) |
| Chalcone A | -5.8 | -2.1 | 3.7 | 3.95 | 1.85 | 0.54 | 4.22 |
| Chalcone B | -6.1 | -2.5 | 3.6 | 4.30 | 1.80 | 0.56 | 5.11 |
| Chalcone C | -5.9 | -2.3 | 3.6 | 4.10 | 1.80 | 0.56 | 4.67 |
Note: This table is for illustrative purposes. Actual values would be derived from specific DFT calculations for each compound.
Conformational Analysis (e.g., s-cis/s-trans isomers)
The conformational landscape of chalcones is primarily defined by the rotational isomers around the single bond connecting the carbonyl group and the α,β-unsaturated bridge. This gives rise to two main planar conformers: the s-cis and s-trans isomers. Computational studies have shown that for many chalcones, including analogs of this compound, the trans isomer is energetically more favorable than the cis isomer. uwlax.edu
Theoretical calculations, often performed using software like GAUSSIAN, can identify the minimum energy conformations. ufms.br For a series of chalcones derived from vanillin, including a nitro-substituted analog of this compound, conformational analysis revealed that the s-cis conformation is predominant for all studied compounds. ufms.brufms.br These s-cis conformers were found to be more planar and possess greater stability, which is attributed to hyperconjugative interactions as indicated by Natural Bond Orbital (NBO) analysis. ufms.br
The energy difference between the s-cis and s-trans isomers, though often small, can have significant implications for their biological activity and how they interact with molecular targets. uwlax.edu The relative populations of these conformers at equilibrium can be estimated from their calculated Gibbs free energy differences.
Table 2: Relative Energies of Chalcone Conformers (Illustrative)
| Chalcone Derivative | Conformation | Relative Energy (kcal/mol) |
| Chalcone X | s-trans | 0.00 |
| s-cis | 1.50 | |
| Chalcone Y | s-trans | 0.00 |
| s-cis | 2.10 |
Note: This table illustrates the typical energetic preference for the s-trans conformer. The actual energy difference varies depending on the specific substitution pattern of the chalcone.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atoms, bonds, and molecular structure. amercrystalassn.org This theory identifies critical points in the electron density, which correspond to atoms, bonds, rings, and cages, offering a detailed picture of chemical bonding. youtube.com
QTAIM analysis is particularly useful for characterizing non-covalent interactions (NCIs), which play a crucial role in the supramolecular chemistry and biological activity of molecules like chalcones. researchgate.netnih.gov By analyzing the properties at the bond critical points (BCPs) of these interactions, one can quantify their strength and nature.
Complementary to QTAIM, the Non-Covalent Interaction (NCI) plot analysis, also known as Reduced Density Gradient (RDG) analysis, provides a visual and intuitive way to identify and characterize NCIs. youtube.comresearchgate.net This method is based on the relationship between the electron density (ρ) and its reduced density gradient. The resulting 3D plots color-code different types of interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weak, van der Waals interactions.
Red surfaces denote strong, repulsive interactions, such as steric clashes. researchgate.net
Together, QTAIM and NCI plot analyses offer a powerful approach to understanding the intramolecular and intermolecular interactions that govern the structure and function of this compound and its analogs. researchgate.net These analyses can reveal subtle intramolecular hydrogen bonds and other weak interactions that contribute to the stability of specific conformers.
Investigation of Preclinical Biological Activities of 2,4 Dihydroxy 3 Methoxychalcone
Anti-inflammatory Properties
Chalcones, as a class of compounds, are widely recognized for their anti-inflammatory potential. Research into 2',4'-dihydroxy-3'-methoxychalcone has begun to delineate the specific mechanisms through which it exerts these effects, primarily through the modulation of pro-inflammatory enzymes.
Modulation of Inflammatory Pathways (e.g., NF-κB signaling)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Many chalcone (B49325) derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway. For instance, studies on compounds like 2'-hydroxychalcone (B22705) and 3,4,5-trimethoxy-4'-fluorochalcone have demonstrated their ability to suppress NF-κB activation. mdpi.comnih.gov While 2',4'-dihydroxy-3'-methoxychalcone is recognized as a significant anti-inflammatory phytochemical, specific studies detailing its direct mechanism of action on the NF-κB signaling cascade are not prominent in the currently reviewed scientific literature. nih.govresearchgate.net
Inhibition of Pro-inflammatory Enzymes (e.g., iNOS, COX-2)
Pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key targets in the development of anti-inflammatory agents. nih.gov The anti-inflammatory activity of 2',4'-dihydroxy-3'-methoxychalcone has been evaluated through its effect on related enzymes like lipoxygenases (LOX), which are involved in the generation of inflammatory mediators.
A study investigating the bioactive compounds from Zuccagnia punctata demonstrated that 2',4'-dihydroxy-3'-methoxychalcone exhibits significant inhibitory activity against the lipoxygenase enzyme, with a reported half-maximal inhibitory concentration (IC50) of 63.4 μg/mL. nih.gov This finding suggests a direct mechanism for its anti-inflammatory action. While the study highlighted the importance of COX-2 as an inflammatory enzyme, specific inhibitory data for 2',4'-dihydroxy-3'-methoxychalcone against iNOS or COX-2 were not provided. nih.gov
| Compound | Enzyme Target | IC50 Value | Source |
| 2',4'-dihydroxy-3'-methoxychalcone | Lipoxygenase (LOX) | 63.4 μg/mL | nih.gov |
Effects on Cellular Mediators of Inflammation (e.g., NO production)
Nitric oxide (NO) is a crucial signaling molecule and a mediator in the inflammatory process, with its production often upregulated during inflammatory events. While various chalcone analogues have been studied for their ability to inhibit NO production in activated macrophages, direct evidence from the reviewed literature detailing the specific effects of 2',4'-dihydroxy-3'-methoxychalcone on nitric oxide production is limited. nih.govasm.orgnih.gov
Antioxidant Mechanisms
The antioxidant properties of phytochemicals are a cornerstone of their therapeutic potential. Extracts of plants containing 2',4'-dihydroxy-3'-methoxychalcone, such as Zuccagnia punctata, have been confirmed to possess notable antioxidant activity. nih.govresearchgate.netmdpi.com
Free Radical Scavenging Activity (e.g., DPPH, ABTS assays)
The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. This is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. nih.govmdpi.com Decoctions of Zuccagnia punctata, which are rich in 2',4'-dihydroxy-3'-methoxychalcone, have shown strong DPPH radical scavenging activity, with an IC50 value recorded at 28.54 µg/mL. mdpi.com This indicates the potent antioxidant capacity of the plant's constituents. However, specific DPPH or ABTS assay results for the isolated 2',4'-dihydroxy-3'-methoxychalcone compound were not detailed in the reviewed literature.
Enhancement of Endogenous Antioxidant Systems (e.g., glutathione (B108866) biosynthesis)
Beyond direct radical scavenging, some compounds can enhance the body's own antioxidant defenses, such as the glutathione (GSH) system. Glutamate-cysteine ligase (GCL) is the rate-limiting enzyme in the synthesis of glutathione. nih.gov Studies on other chalcone derivatives have shown varied effects on this system. For example, 2',5'-dihydroxychalcone (B1234639) has been reported to increase cellular GSH levels, whereas 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) has been found to decrease intracellular GSH content in certain cancer cells. nih.govnih.gov At present, specific research detailing the effects of 2',4'-dihydroxy-3'-methoxychalcone on glutathione biosynthesis pathways has not been identified in the reviewed scientific literature.
Upregulation of Antioxidant Gene Expression (e.g., Nrf2 pathway)
Current research has explored the antioxidant potential of various chalcone derivatives. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of endogenous antioxidant enzymes. nih.gov Natural compounds like flavonoids can modulate the Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress-induced damage in neurodegenerative diseases. nih.gov
However, studies on a structurally similar compound, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), have shown it to be an inhibitor of the Nrf2/ARE signaling pathway in certain cancer cells, which helps in reversing drug resistance. nih.gov At present, there is a lack of specific research data directly demonstrating the upregulation of the Nrf2 pathway or other antioxidant gene expression by 2,4-Dihydroxy-3-methoxychalcone.
Antimicrobial Efficacy (in vitro)
Chalcones are recognized for their broad-spectrum antimicrobial properties, which are often attributed to their ability to disrupt essential microbial cell functions, such as inhibiting cell wall synthesis and compromising membrane integrity.
Antifungal Activity against Specific Fungal Strains (e.g., Phomopsis longicolla, Colletotrichum truncatum, Sclerotium rolfsii, Fusarium oxysporum)
This compound has demonstrated notable activity against certain plant pathogenic fungi. A methanolic extract containing this chalcone showed significant inhibition against Phomopsis longicolla and Colletotrichum truncatum. The minimum inhibitory concentrations (MIC) were determined to be 3.12 and 6.25 µg/ml for Phomopsis longicolla and 6.25 µg/ml for Colletotrichum truncatum.
While other chalcone derivatives have been tested against Sclerotium rolfsii and Fusarium oxysporum, specific data on the antifungal efficacy of this compound against these two strains are not extensively documented in the current literature. nih.gov
| Fungal Strain | Reported Activity (MIC) | Reference |
|---|---|---|
| Phomopsis longicolla Hobbs CE117 | 3.12 and 6.25 µg/ml | |
| Colletotrichum truncatum CE175 | 6.25 µg/ml | |
| Sclerotium rolfsii | Data Not Available | |
| Fusarium oxysporum | Data Not Available |
Antibacterial Properties
The antibacterial potential of chalcones, including those with methoxy (B1213986) substitutions, has been a subject of scientific investigation. nih.govasm.org These compounds are known to exhibit a range of biological activities, including antibacterial effects. asm.org While general studies confirm the antibacterial nature of the chalcone family, detailed reports specifying the activity of this compound against a wide array of bacterial strains remain limited.
Antiviral Effects (e.g., influenza neuraminidase inhibition)
Although various chalcones have been investigated for a wide range of pharmacological effects, including antiviral properties, specific studies detailing the efficacy of this compound as an inhibitor of influenza neuraminidase are not presently available in the reviewed scientific literature.
Anticancer and Cytotoxic Investigations (in vitro)
The cytotoxic properties of this compound have been evaluated against several human cancer cell lines, demonstrating its potential as an anticancer agent. aip.orgresearcher.life
Effects on Cancer Cell Proliferation and Viability (e.g., HeLa, WiDr, T47D cell lines)
In vitro studies using the MTT assay have confirmed the cytotoxic activity of this compound against cervical (HeLa), colon (WiDr), and breast (T47D) cancer cell lines. aip.orgaip.org The compound exhibited notable activity against HeLa and WiDr cells, with IC50 values of 12.80 µg/mL and 19.57 µg/mL, respectively. aip.orgresearcher.lifeaip.org Its activity against the T47D breast cancer cell line was also significant, with an IC50 value of 20.73 µg/mL. aip.orgresearcher.lifeaip.org An IC50 value below 20 µg/mL is generally considered to indicate strong anticancer activity. aip.org These findings suggest that this compound is a potential inhibitor of proliferation in these cancer cell lines. aip.orgresearcher.lifeaip.org
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 12.80 | aip.orgresearcher.lifeaip.org |
| WiDr | Colon Cancer | 19.57 | aip.orgresearcher.lifeaip.org |
| T47D | Breast Cancer | 20.73 | aip.orgresearcher.lifeaip.org |
Induction of Apoptosis and Cell Cycle Modulation
Research into the cytotoxic effects of this compound has demonstrated its ability to inhibit the growth of various cancer cell lines. Studies indicate that this chalcone derivative possesses strong anticancer properties. For instance, in vitro testing using the MTT assay showed significant cytotoxic activity against HeLa (cervical cancer), WiDr (colon cancer), and T47D (breast cancer) cell lines after 24 hours of incubation. aip.orgaip.org
The compound's efficacy is highlighted by its IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth. Against the HeLa and WiDr cell lines, 2',4-dihydroxy-3-methoxychalcone (B8714405) showed potent activity with IC₅₀ values of 12.80 µg/mL and 19.57 µg/mL, respectively. aip.orgaip.org Its activity against the T47D breast cancer cell line was also notable, with an IC₅₀ value of 20.73 µg/mL. aip.orgaip.org These findings suggest that this compound is a potent inducer of cell death in these cancer cell types.
While the precise mechanisms of apoptosis induction by this specific chalcone are still under detailed investigation, the broader family of chalcones is known to trigger programmed cell death through various pathways. For example, a related compound, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), has been shown to induce apoptosis in pancreatic cancer cells by downregulating the anti-apoptotic protein Bcl-2. mdpi.com Another analogue, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC), exerts its effects on multiple myeloma cells by activating mitochondria-mediated apoptosis. nih.govnih.gov This involves the upregulation of pro-apoptotic proteins such as cleaved-caspase-3, cleaved-caspase-9, and Bad, alongside the downregulation of Bcl-2 and poly ADP-ribose polymerase (PARP). nih.gov
Table 1: Cytotoxic Activity of 2',4-Dihydroxy-3-methoxychalcone Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 12.80 | aip.orgaip.org |
| WiDr | Colon Cancer | 19.57 | aip.orgaip.org |
| T47D | Breast Cancer | 20.73 | aip.orgaip.org |
Anti-Angiogenic Activity
The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Several chalcone derivatives have been investigated for their ability to inhibit this process. While direct studies on the anti-angiogenic properties of this compound are limited, research on analogous compounds provides insight into this potential activity.
For example, 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) has demonstrated significant anti-angiogenic effects both in vitro and in vivo. nih.gov HMC was found to decrease angiogenesis in the chick chorioallantoic membrane (CAM) assay and inhibit vessel formation induced by basic fibroblast growth factor (bFGF) in a mouse Matrigel plug assay. nih.gov This activity is believed to be linked to its anti-proliferative effect on endothelial cells and the inhibition of cyclooxygenase-2 (COX-2) enzyme induction. nih.gov Similarly, 2,4-dihydroxybenzaldehyde (B120756) (DHD), a related phenolic compound, exhibited significant inhibition of angiogenesis in the CAM assay with an IC₅₀ value of 2.4 μ g/egg . biomolther.org The anti-angiogenic potential of various p-hydroxy chalcone derivatives has also been noted, with one synthetic derivative showing a potent dose-dependent inhibition of micro-blood vessel growth in a rat aorta ring assay, with an IC₅₀ of 17.15 µg/ml. globalresearchonline.net These findings suggest that the chalcone scaffold, particularly with hydroxyl substitutions, is a promising framework for developing anti-angiogenic agents.
Antiprotozoal Activities (e.g., Antileishmanial)
Chalcones have emerged as a class of compounds with significant potential against various protozoan parasites. The antileishmanial activity of chalcones has been a particular focus of research. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, which reside and multiply within macrophages in their mammalian host.
A notable example from the chalcone family is 2′,6′-Dihydroxy-4′-methoxychalcone (DMC), an isomer of the subject compound, which was isolated from Piper aduncum. This compound has shown significant in vitro activity against both the promastigote (the motile, flagellated form) and the intracellular amastigote (the non-motile, tissue form) of Leishmania amazonensis. asm.orgasm.org The 50% effective dose (ED₅₀) for DMC against promastigotes was 0.5 µg/ml, and against intracellular amastigotes, it was 24 µg/ml. asm.org
Further studies revealed that DMC's mechanism involves inducing ultrastructural changes in the parasite, specifically causing the mitochondria of promastigotes to become enlarged and disorganized. asm.orgasm.org Importantly, at concentrations effective against the amastigotes, DMC did not cause significant damage to the host macrophages, suggesting a selective toxicity towards the parasite. asm.orgasm.org The encapsulation of this chalcone into polymeric nanoparticles was shown to enhance its antileishmanial activity both in vitro and in vivo in a mouse model. nih.govnih.gov
Other Investigated Biological Activities (e.g., Antimalarial, Phytotoxic)
Beyond its anticancer and antiprotozoal potential, the broader class of chalcones has been explored for a range of other biological effects, including antimalarial and phytotoxic activities.
Antimalarial Activity: Malaria, caused by Plasmodium parasites, remains a major global health issue, and the search for new antimalarial agents is ongoing. Certain chalcones have shown promise in this area. For instance, 2',6'-dihydroxy-4'-methoxydihydrochalcone, a derivative of the closely related chalcone, exhibited potent antiplasmodial activity with an IC₅₀ value of 12.69 µM against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov Structure-activity relationship studies on a series of oxygenated chalcones suggest that specific structural features are required for antimalarial versus antileishmanial activity, with less lipophilic chalcones being more effective against Leishmania, while those with alkoxylated B rings tend to have better antimalarial activity. researchgate.net
Phytotoxic Activity: Information regarding the specific phytotoxic activity of this compound is not extensively documented in the reviewed literature. However, flavonoids and related phenolic compounds, the class to which chalcones belong, are known to play diverse roles in plant-environment interactions, including acting as phytotoxins. A study on Chromolaena tacotana mentions the isolation of a different chalcone, 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone, and discusses its antiproliferative properties, but also includes a general reference to phytotoxic ozone dose-response relationships in plants in the same publication, indicating the broad biological relevance of such compounds in plant science. mdpi.com
Mechanistic Studies of 2,4 Dihydroxy 3 Methoxychalcone
Molecular Target Identification and Validation
The identification of specific molecular targets is crucial to understanding the pharmacological profile of 2,4-Dihydroxy-3-methoxychalcone. Research has focused on its interaction with various enzymes and receptors.
Chalcones, as a class, are recognized for their ability to inhibit a wide array of enzymes involved in various pathological processes. While direct studies on this compound are limited for some enzymes, research on structurally similar chalcones provides significant insights into its potential inhibitory activities.
Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are key mediators of inflammation. Some chalcones have demonstrated the ability to inhibit their expression. For instance, molecular docking studies on a multi-methoxy chalcone (B49325) derivative revealed a notable binding affinity for COX-2, with a G-score of -7.88 kcal/mol. nih.gov Furthermore, 3,4,5-trimethoxy-4'-fluorochalcone has been identified as a selective inhibitor of iNOS expression, acting via the NF-κB pathway. nih.gov Related flavonoids like apigenin (B1666066) also potently inhibit the transcriptional activation of both COX-2 and iNOS. nih.gov This suggests that this compound may exert anti-inflammatory effects by targeting these enzymes.
Neuraminidase: This enzyme is a key target for antiviral drugs, particularly against the influenza virus. A study on 2',4'-dihydroxy-3'-methyl-6'-methoxychalcone, a compound structurally related to the subject of this article, demonstrated significant noncompetitive inhibitory activity against neuraminidases from H1N1 and H9N2 influenza strains. ebi.ac.uk The IC₅₀ values indicated potent inhibition, suggesting that chalcones possessing a similar dihydroxy-methoxy substitution pattern could be effective neuraminidase inhibitors. ebi.ac.uk
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical targets in the management of Alzheimer's disease. A study evaluating a series of methoxy (B1213986) chalcones found that certain derivatives were effective inhibitors of both AChE and BChE. researchgate.net Specifically, compound 2 from that study, which was not this compound, showed the highest docking score against AChE, while compound 1 had the best score against BChE. researchgate.net This highlights the potential of the chalcone scaffold in designing cholinesterase inhibitors.
| Enzyme Target | Key Findings for Related Chalcones | Reference |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | A multi-methoxy chalcone showed a molecular docking G-score of -7.88 kcal/mol. | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | 3,4,5-trimethoxy-4'-fluorochalcone selectively inhibits iNOS expression. | nih.gov |
| Neuraminidase (H1N1/H9N2) | 2',4'-dihydroxy-3'-methyl-6'-methoxychalcone acts as a noncompetitive inhibitor with IC₅₀ values of 8.15 µM (H1N1 WT) and 3.31 µM (H1N1 mutant). | ebi.ac.uk |
| Acetylcholinesterase (AChE) | Related methoxy chalcones have been identified as inhibitors. | researchgate.net |
| Butyrylcholinesterase (BChE) | Related methoxy chalcones have been identified as inhibitors. | researchgate.net |
The interaction of chalcones with nuclear receptors can significantly modulate gene expression and cellular behavior.
Estrogen Receptor Alpha (ERα): The estrogen receptor is a key player in hormone-dependent cancers. Studies on 2′,3′,4′-Trihydroxychalcone, a structurally similar compound, have revealed a novel mechanism of ERα modulation. nih.govnih.gov This chalcone did not act as a typical agonist or antagonist and did not compete with estradiol (B170435) for binding to ERα. nih.govnih.gov Instead, it was found to be a "reprogramming compound," altering the receptor's activity on gene regulation and cell proliferation. nih.govnih.gov This suggests that this compound might interact with ERα through a non-classical mechanism, warranting further investigation into its potential as a selective estrogen receptor modulator.
Cellular Pathway Modulation
This compound exerts its biological effects by intervening in critical cellular signaling pathways that regulate cell fate and function.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Chalcones have been shown to suppress NF-κB activation through various mechanisms, including the inhibition of IκB degradation, which sequesters NF-κB in the cytoplasm. nih.gov Studies on related compounds provide strong evidence for this mechanism. For example, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) was found to inhibit the nuclear localization of NF-κB by suppressing the PI3K/AKT signaling axis in cancer cells. nih.gov Similarly, 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone was shown to inhibit the PI3K/Akt/mTOR pathway in multiple myeloma cells. nih.govnih.gov
Hedgehog (Hh) Pathway: The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to various cancers. nih.govgoogle.com The pathway involves ligands like Sonic hedgehog (Shh), the receptor Patched (PTCH), and the signal transducer Smoothened (SMO). nih.gov While direct evidence linking this compound to the Hedgehog pathway is not yet established, the known role of other small molecules in inhibiting this pathway by binding to Smoothened suggests a potential area for future research into the anticancer mechanisms of this chalcone. google.com
| Signaling Pathway | Effect of Related Chalcones | Mechanism | Reference |
|---|---|---|---|
| NF-κB | Inhibition of activation | Suppression of PI3K/AKT axis, preventing IκB degradation and NF-κB nuclear translocation. | nih.govnih.govnih.gov |
| PI3K/Akt/mTOR | Inhibition | Reduced expression of PI3K, phosphorylated Akt, and phosphorylated mTOR. | nih.govnih.gov |
| Hedgehog | Potential for modulation (inferred) | Aberrant activation is linked to cancer; small molecule inhibitors often target the SMO protein. | nih.govgoogle.com |
The antimicrobial properties of chalcones often stem from their direct interaction with microbial cellular structures.
Microbial Cell Membranes: Research on 2′,6′-Dihydroxy-4′-methoxychalcone has demonstrated its selective toxicity against Leishmania amazonensis. asm.org Ultrastructural studies revealed that the compound caused significant damage to the parasite's mitochondria, leading to enlargement and disorganization, without affecting the host macrophage organelles. asm.org This indicates a direct and selective interaction with the microbial cell's internal components. This mechanism, targeting parasitic mitochondria, may be a characteristic of this class of chalcones and could be relevant for this compound.
Computational Approaches to Mechanistic Elucidation
In silico methods, such as molecular docking and dynamics simulations, are invaluable tools for predicting and understanding the interaction between a small molecule and its biological target.
Molecular Docking: Computational studies have been employed to explore the binding potential of various chalcones to different protein targets. For instance, a docking study of several methoxy chalcones against enzymes like AChE, BChE, and tyrosinase helped to rationalize their inhibitory activities. researchgate.net In another study, docking experiments were used to investigate the inhibitory potential of 2′,4′-dihydroxy-3,4-dimethoxychalcone against falcipain-2, a cysteine protease from Plasmodium falciparum. mdpi.com These computational approaches have also been used to evaluate the binding of multi-methoxy chalcones to cancer-related targets such as VEGFR2, EGFR, and COX-2, revealing significant binding affinities that underscore their therapeutic potential. nih.gov Such studies provide a theoretical framework for the observed biological activities and guide the rational design of more potent and selective chalcone derivatives.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. These simulations are crucial for understanding the binding mode and affinity of a ligand, such as this compound, within the active site of a protein.
Recent computational studies have investigated the interaction of this compound with key proteins involved in cellular signaling pathways, such as the Hedgehog pathway, which is implicated in some forms of cancer. plos.orgnih.gov In a screening of several naturally occurring compounds, this compound was identified as a potent inhibitor of the Sonic Hedgehog (SHH) protein. plos.orgnih.gov
The docking analysis revealed a high binding affinity for this compound with the SHH protein, demonstrated by a low binding energy score. plos.orgnih.gov The stability of this interaction is attributed to the formation of specific hydrogen bonds between the chalcone and amino acid residues within the protein's binding pocket. Specifically, the analysis identified hydrogen bonds with the active site residues Aspartate 131 (ASP131) and Glutamate 130 (GLU130). plos.orgnih.gov These interactions anchor the molecule within the binding site, suggesting a mechanism for its inhibitory activity.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| Sonic Hedgehog (SHH) | -7.04 | ASP131, GLU130 | 2.244, 1.827 | plos.orgnih.gov |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov These simulations assess the stability of the binding and observe any conformational changes in the protein or the ligand. nih.gov
The complex of this compound bound to the Sonic Hedgehog protein was subjected to a 100-nanosecond MD simulation to evaluate its stability. plos.orgnih.govnih.govresearchgate.net The results of the simulation indicated that the compound forms a strong and stable bond with the SHH protein. plos.orgnih.govnih.gov Analysis of the simulation trajectory confirmed that the crucial hydrogen bonds identified in the docking studies were maintained throughout the simulation, highlighting the stability of the interaction. plos.org This stability is a key indicator of the compound's potential to act as a persistent inhibitor of the protein's function.
| Protein Target | Simulation Duration (ns) | Key Findings | Reference |
|---|---|---|---|
| Sonic Hedgehog (SHH) | 100 | The ligand-protein complex demonstrated a strong and stable bond throughout the simulation. | plos.orgnih.govnih.govresearchgate.net |
Structure-Based Drug Design Principles
Structure-based drug design utilizes the three-dimensional structural information of a target protein to design and optimize inhibitors. The mechanistic studies on this compound provide a clear example of these principles in action.
The structure-activity relationship (SAR) of chalcones is significantly influenced by the substituents on their aromatic rings. academicjournals.org For this compound, the hydroxyl (-OH) and methoxy (-OCH3) groups are critical for its biological activity. nih.govnih.gov The molecular docking and dynamics studies against the SHH protein confirm this, showing that these functional groups are directly involved in forming stabilizing hydrogen bonds with the protein's active site. plos.orgnih.gov The hydroxyl groups at the 2' and 4' positions, along with the methoxy group, create a specific electronic and steric profile that is complementary to the binding pocket of SHH. plos.orgnih.govnih.gov
These findings provide a rational basis for the further optimization of this compound as a potential therapeutic agent. For instance, modifications to the chalcone scaffold could be designed to enhance the existing interactions or to form new ones with other residues in the binding site, potentially leading to increased potency and selectivity. The detailed understanding of its binding mode serves as a blueprint for designing novel chalcone derivatives with improved pharmacological properties. academicjournals.org
Structure Activity Relationship Sar Studies of 2,4 Dihydroxy 3 Methoxychalcone and Its Derivatives
Influence of Hydroxyl and Methoxy (B1213986) Substitution Patterns
The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings of the chalcone (B49325) scaffold are critical determinants of their biological activities. mdpi.commdpi.com These substituents modulate the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby influencing their interaction with biological targets.
The specific placement of hydroxyl and methoxy groups on both aromatic rings dictates the chalcone's bioactivity profile.
Ring A: The substitution pattern on the A-ring, the phenyl group attached to the carbonyl, plays a crucial role. For instance, a 2'-hydroxy group on the A-ring can form an intramolecular hydrogen bond with the carbonyl oxygen, which can affect the molecule's conformation and interaction with target proteins. nih.govnih.gov Studies have shown that methoxyl groups at ring A can reduce antibacterial activity against certain strains like M. luteus and B. subtilis. mdpi.com In some cases, the presence of a methoxy group on ring A is thought to decrease antimicrobial efficacy. mdpi.com
Ring B: Substituents on the B-ring, the phenyl group attached to the β-carbon, also significantly impact activity. Electron-donating substituents on ring B have been shown to be important for antiparasitic activity. nih.gov For antioxidant activity, a dihydroxy substitution pattern on ring B, particularly at the 3,4-positions (a catechol moiety), is considered optimal for high antioxidant activity. mdpi.com The antioxidant potency often follows the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. mdpi.com The position of hydroxyl groups on ring B is a key factor for enhancing radical scavenging activity, while substituents at the para-position of ring A have been observed to have minimal influence on this specific activity. researchgate.net
The quantity of hydroxyl and methoxy groups is as important as their position in determining the biological response.
Hydroxyl Groups: Generally, an increased number of free hydroxyl groups is associated with enhanced antioxidant activity. mdpi.comnih.gov This is attributed to their ability to donate hydrogen atoms and stabilize free radicals. For example, chalcones with a higher number of hydroxyl groups tend to exhibit better DPPH scavenging activity. mdpi.com A pentahydroxy-substituted chalcone has demonstrated efficient hypochlorous acid scavenging ability. mdpi.com
Methoxy Groups: Conversely, a higher number of methoxy groups often leads to decreased antioxidant activity but may positively influence antitumor activity. mdpi.comnih.gov Methoxy groups can alter the electronic distribution and steric hindrance of the molecule, which can be beneficial for certain biological interactions. For example, some chalcones with two methoxy groups in a meta position have shown lower or no antimicrobial activity. mdpi.com However, in the context of monoamine oxidase-B (MAO-B) inhibition, an increased number of methoxy groups on ring A has been a design strategy. nih.gov
The interplay between the number and position of these substituents creates a complex SAR landscape, where subtle changes can lead to significant differences in biological outcomes.
Table 1: Influence of Hydroxyl and Methoxy Groups on Chalcone Activity
| Substituent | General Effect on Antioxidant Activity | General Effect on Antitumor Activity | General Effect on Antibacterial Activity | Reference |
|---|---|---|---|---|
| Increased number of Hydroxyl groups | Increase | Variable | Increase | mdpi.comnih.gov |
| Increased number of Methoxy groups | Decrease | Increase | Decrease | mdpi.comnih.gov |
Role of the Alpha, Beta-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl system is a defining feature of the chalcone scaffold and is fundamental to its broad spectrum of biological activities. saudijournals.comacs.orgresearchgate.netacs.orgresearchgate.net This reactive moiety acts as a Michael acceptor, making it susceptible to nucleophilic attack. researchgate.netnih.gov
This electrophilic nature allows chalcones to covalently interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and enzymes. researchgate.net This interaction is a key mechanism underlying many of their pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. researchgate.netnih.gov The reactivity of the α,β-unsaturated system can be modulated by the substituents on the aromatic rings. Any substitution directly on the enone group, however, has been reported to lead to a decrease in activity. saudijournals.com Docking simulations have suggested that this system may be the functional group for nucleophilic attack from the N-terminal threonine residue in the catalytic sites of the proteasome. nih.gov The polarized carbon-carbon double bond within this system is considered crucial for the biological success of chalcones. researchgate.net
Impact of Halogenation and Other Substituents on Bioactivity
The introduction of halogen atoms and other functional groups onto the chalcone framework provides a powerful strategy for modulating its biological properties.
Halogenation: The type and position of halogen substituents on the phenyl rings can significantly influence bioactivity. For instance, in the context of MAO-B inhibition, halogen substitution, particularly at the ortho position of the B-ring, has been shown to greatly enhance inhibitory activity. nih.gov Specifically, a chlorine group at the ortho position of the phenyl B ring resulted in strong MAO-B inhibition. nih.gov Studies on antioxidant activity have indicated that 2-bromo and 2-fluoro substituted chalcones can have better radical scavenging activity than their chlorine-substituted counterparts. researchgate.net The presence of halogen atoms on either ring A or B has been linked to highly selective MAO-B inhibition. nih.gov
Other Substituents: A variety of other substituents have been explored to enhance the therapeutic potential of chalcones. The introduction of a sulfonamido group at the 5'-position of the chalcone scaffold has been shown to confer α-glucosidase inhibitory activity. nih.gov Electron-withdrawing groups, such as a nitro group, can also impact activity, though in some cases, they have been found to decrease scavenging properties. nih.gov Conversely, electron-donating groups like an amino group, particularly at the ortho position of the A-ring, can enhance anti-inflammatory activity due to the potential for intramolecular hydrogen bonding. nih.gov The incorporation of heterocyclic rings into the chalcone structure is another common strategy to increase bioactivity. nih.gov
Table 2: Effect of Halogen and Other Substituents on Chalcone Bioactivity
| Substituent Type | Position | Observed Biological Effect | Reference |
|---|---|---|---|
| Halogen (Chlorine) | Ortho-position of B-ring | Strong MAO-B inhibition | nih.gov |
| Halogen (Bromine, Fluorine) | 2-position | Enhanced radical scavenging activity | researchgate.net |
| Sulfonamido | 5'-position of A-ring | α-glucosidase inhibition | nih.gov |
Conformational Preferences and Stereochemistry in Biological Activity
The three-dimensional structure of chalcones, including their conformational preferences and stereochemistry, is a critical factor in their interaction with biological targets. Chalcones can exist in different conformations, and the lowest-energy conformation is often the most biologically relevant.
The orientation of the carbonyl group relative to other substituents, such as a phenolic hydroxyl group, can define different conformational states. For example, in one chalcone analog, the lowest-energy conformation showed the carbonyl group's oxygen atom pointing away from the phenolic hydroxyl group in an anti-periplanar arrangement. nih.gov In another analog, the carbonyl group was oriented towards the hydroxyl group, forming a hydrogen bond. nih.gov The trans conformation is generally found to be in agreement with experimental results. nih.gov These conformational preferences, which can be influenced by intramolecular hydrogen bonding and steric effects, ultimately dictate how the molecule fits into the binding site of a protein or enzyme, thereby influencing its biological activity. nih.gov
Comparative Analysis with Other Chalcone Analogs to Delineate Key Pharmacophores
To identify the key structural features essential for biological activity, a comparative analysis of 2,4-dihydroxy-3-methoxychalcone with other chalcone analogs is crucial. This process helps in delineating the pharmacophore, which is the ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target.
For instance, comparative studies have highlighted that for antioxidant activity, a catechol moiety (3,4-dihydroxy) on the B-ring is a key pharmacophoric feature. mdpi.com In the context of antitumor activity, methoxy substitutions appear to be a positive modulator. nih.gov Comparative analysis of imidazole-based chalcones has shown that the imidazole (B134444) ring is essential for the cytotoxic activity of elongated analogs. nih.gov Furthermore, comparing homocyclic and heterocyclic chalcones has revealed that the latter are often superior in terms of antibacterial activity. nih.gov By systematically comparing the structures and activities of various analogs, researchers can identify which parts of the chalcone scaffold are indispensable for a particular biological effect and which can be modified to fine-tune potency and selectivity. mdpi.com This approach is fundamental in the rational design of new, more effective chalcone-based therapeutic agents. nih.govnih.gov
Future Research Directions and Translational Potential Preclinical Focus
Exploration of Novel Biological Activities for 2,4-Dihydroxy-3-methoxychalcone
Initial research has highlighted the potential of this compound as an anticancer and antifungal agent. Its cytotoxic effects have been observed against various cancer cell lines, including cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells. mdpi.comnih.govresearcher.life The compound has shown strong anticancer activities with IC50 values below 20 µg/mL against HeLa and WiDr cell lines. nih.govresearcher.life Furthermore, this chalcone (B49325) has exhibited noteworthy antifungal activity against pathogenic fungi such as Phomopsis longicolla and Colletotrichum truncatum.
Future preclinical research should aim to broaden the scope of its biological evaluation. Given the diverse pharmacological profiles of chalcones, it is plausible that this compound possesses other therapeutic properties. Promising areas for investigation include:
Anti-inflammatory Activity: Many chalcone derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. humanjournals.comed.ac.uk Investigating the ability of this compound to inhibit inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines in relevant cellular and animal models is a logical next step.
Antioxidant Properties: The phenolic hydroxyl groups in the structure of this compound suggest a potential for antioxidant activity. nih.gov Studies to evaluate its radical scavenging capabilities and its effects on oxidative stress markers in vitro are warranted.
Antiviral Activity: Certain chalcones have been reported to exhibit antiviral properties. acs.org Screening this compound against a panel of viruses could uncover novel therapeutic applications.
Neuroprotective Effects: The potential of chalcones to mitigate neuroinflammation and oxidative stress, key factors in neurodegenerative diseases, makes this an exciting avenue for future research. nih.gov
Advanced Synthetic Approaches for Enhanced Yields and Purity
The classical method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone and benzaldehyde. mdpi.comresearcher.life While effective, this method can sometimes be associated with long reaction times and modest yields. d-nb.info For the synthesis of this compound, the reaction between 2,4-dihydroxyacetophenone and 3-methoxy-4-hydroxybenzaldehyde (vanillin) has been reported with yields around 13.77%. mdpi.comresearcher.life
To facilitate further preclinical development, optimizing the synthesis of this compound is crucial. Advanced synthetic methodologies that can offer improved yields, purity, and more environmentally friendly conditions should be explored. These include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields in chalcone synthesis. mdpi.comnih.govresearchgate.netnih.gov
Novel Catalytic Systems: The use of solid-supported catalysts, such as layered double hydroxides (LDHs) or magnetic nanoparticles, can simplify product purification and allow for catalyst recycling, contributing to a greener synthetic process. nih.govnih.gov
Solvent-Free or Green Solvent Conditions: Exploring reactions under solvent-free conditions or in greener solvents can significantly reduce the environmental impact of the synthesis. d-nb.info
| Method | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|
| Conventional Claisen-Schmidt | Several hours to 24 hours | Well-established, simple procedure | d-nb.info |
| Microwave-Assisted Synthesis | Seconds to minutes | Reduced reaction time, often higher yields | nih.govresearchgate.net |
| Use of Solid Catalysts | Varies | Easier catalyst recovery and reuse, potentially milder conditions | nih.govnih.gov |
Rational Design and Synthesis of Next-Generation Chalcone Analogs with Optimized Properties
The core structure of this compound provides a versatile scaffold for chemical modification to enhance its therapeutic properties. Rational drug design, guided by structure-activity relationship (SAR) studies and computational modeling, can lead to the development of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. humanjournals.comacs.orgresearchgate.netnih.gov
Key strategies for the design and synthesis of novel analogs include:
Modification of Hydroxyl and Methoxyl Groups: Altering the position and number of hydroxyl and methoxy (B1213986) substituents on both aromatic rings can significantly impact biological activity. For instance, the presence of a 3',4'-dihydroxyl group on the B-ring has been associated with increased anticancer activity in some flavonoids.
Introduction of Different Substituents: Incorporating various functional groups, such as halogens, nitro groups, or heterocyclic rings, can modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets. humanjournals.comresearchgate.netnih.gov
Molecular Hybridization: Combining the chalcone scaffold with other pharmacologically active moieties is a promising strategy to develop hybrid molecules with dual or synergistic activities. acs.orgresearchgate.net
Comprehensive Mechanistic Investigations using Multi-Omics Approaches
To fully understand the therapeutic potential of this compound and its analogs, a deep understanding of their mechanisms of action is essential. While initial studies may identify a primary molecular target, the actual cellular response is often a complex interplay of multiple pathways. Multi-omics approaches, including transcriptomics, proteomics, and metabolomics, offer a powerful and unbiased way to investigate these complex biological responses. mdpi.comnih.govnih.govresearchgate.netembopress.org
Although specific multi-omics studies on this compound have not yet been reported, the application of these technologies to other chalcones provides a clear roadmap for future investigations:
Transcriptomics (RNA-Seq): This can identify genome-wide changes in gene expression in response to treatment with the chalcone, revealing the signaling pathways and biological processes that are modulated. mdpi.comnih.govresearchgate.netembopress.org
Proteomics: By analyzing changes in the cellular proteome, researchers can identify protein targets and pathways that are directly or indirectly affected by the compound. nih.gov
Metabolomics: This approach can reveal alterations in cellular metabolism, providing insights into the metabolic pathways that are perturbed by the chalcone.
Integrating data from these different "omics" platforms can provide a comprehensive, systems-level understanding of the mechanism of action of this compound, facilitating the identification of biomarkers for its activity and guiding the development of more effective therapeutic strategies.
Preclinical in vivo Studies to Validate in vitro Findings (excluding human trials)
Future preclinical in vivo studies for this compound should focus on:
Anticancer Efficacy in Xenograft Models: For promising anticancer activity observed in vitro, testing in rodent models bearing human tumor xenografts is a critical next step. researcher.lifenih.govnih.gov These studies can determine the compound's ability to inhibit tumor growth and metastasis in a living system.
Evaluation of Anti-inflammatory Activity in Animal Models: If in vitro studies reveal significant anti-inflammatory potential, established animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation, can be employed to assess in vivo efficacy. ed.ac.ukmdpi.commdpi.com
Pharmacokinetic and Biodistribution Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate. These studies will help to determine its bioavailability and how it is processed by the body.
| Therapeutic Area | Animal Model | Purpose | Reference |
|---|---|---|---|
| Cancer | Human tumor xenografts in immunodeficient mice | To evaluate in vivo antitumor activity and effects on tumor growth. | researcher.lifenih.gov |
| Inflammation | Carrageenan-induced paw edema in rats | To assess acute anti-inflammatory effects. | mdpi.commdpi.com |
| Inflammation | LPS-induced systemic inflammation in mice | To evaluate effects on systemic inflammatory responses. | ed.ac.uk |
Integration of Computational and Experimental Methodologies in Chalcone Research
The synergy between computational and experimental approaches is a powerful paradigm in modern drug discovery. embopress.org In the context of this compound research, this integration can accelerate the identification of lead compounds and the optimization of their properties.
Key integrated methodologies include:
Molecular Docking: This computational technique can predict the binding modes of this compound and its analogs to specific protein targets, providing insights into the molecular basis of their activity and guiding the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of chalcone analogs with their biological activities. embopress.org These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.
In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chalcone derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. humanjournals.com
By combining the predictive power of computational methods with the empirical validation of experimental studies, the research and development of this compound and its analogs can be pursued in a more efficient and targeted manner.
Q & A
How can researchers optimize the synthesis of 2,4-dihydroxy-3-methoxychalcone for reproducibility in anticancer studies?
Methodological Answer:
The synthesis typically employs Claisen-Schmidt condensation between 2-hydroxy-3-methoxyacetophenone and 4-hydroxybenzaldehyde under alkaline conditions. Key parameters include:
- Catalyst selection : Use NaOH or KOH in ethanol/water mixtures (40–60°C) to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol ensures >95% purity. Validate purity via HPLC (C18 column, λ = 280 nm) and ¹H/¹³C NMR .
- Scale-up challenges : Monitor reaction exotherms and adjust stirring rates to prevent side products like dimerization or over-oxidation .
What experimental models are most appropriate for evaluating the cytotoxicity of this compound against cancer cell lines?
Advanced Considerations:
- Cell line selection : Use hormone-responsive (e.g., T47D breast cancer) and hormone-independent lines (e.g., HeLa, WiDr) to assess specificity .
- Dose-response profiling : Employ MTT assays with 72-hour exposure, IC₅₀ calculation via nonlinear regression (GraphPad Prism), and validation via apoptosis markers (Annexin V/PI flow cytometry) .
- Control groups : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) to rule out artifactual cytotoxicity .
How can conflicting structural data (e.g., CAS numbers, melting points) in literature be resolved for this compound?
Data Contradiction Analysis:
- CAS discrepancies : Cross-reference CAS 220430-82-0 ( ) and 63529-06-6 ( ) via PubChem or SciFinder to confirm substituent positions (e.g., 2',4' vs. 4,2' dihydroxy groups) .
- Melting point variations : Verify thermal stability via differential scanning calorimetry (DSC) and compare with reported values (127–129°C in vs. solvent-dependent recrystallization outcomes) .
What spectroscopic techniques are critical for confirming the structure of this compound?
Structural Elucidation Protocol:
- ¹H NMR : Identify phenolic protons (δ 12–14 ppm, exchangeable with D₂O) and methoxy singlet (δ ~3.8 ppm) .
- MS/MS fragmentation : ESI-MS in negative mode shows [M-H]⁻ at m/z 269.1, with cleavage at the α,β-unsaturated ketone (loss of C₆H₅O fragment) .
- X-ray crystallography : Resolve ambiguity in hydroxyl/methoxy positioning via single-crystal analysis (if crystalline form obtainable) .
How do researchers address solubility limitations of this compound in bioassays?
Solubility Optimization Strategies:
- Solvent screening : Use DMSO for stock solutions (50 mM), followed by dilution in culture media with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .
- Nanoparticle encapsulation : Formulate with PLGA nanoparticles (≈150 nm) to enhance bioavailability in in vivo models .
What mechanisms underlie the antioxidant activity of this compound?
Mechanistic Insights:
- Radical scavenging : Assess via DPPH assay (IC₅₀ ≈ 15 µM) and compare with trolox controls. The 2,4-dihydroxy groups facilitate H-atom transfer (HAT), while the 3-methoxy group stabilizes resonance .
- Computational modeling : DFT calculations (B3LYP/6-311++G**) reveal lower O-H bond dissociation energy (BDE ≈ 75 kcal/mol) for the 4-OH group, confirming its role in radical quenching .
How can researchers ensure reproducibility in bioactivity findings across different laboratories?
Standardization Protocols:
- Batch consistency : Require Certificate of Analysis (CoA) with HPLC purity (>98%), residual solvent data, and endotoxin levels .
- Inter-lab validation : Share standardized protocols (e.g., ATCC cell culture conditions, serum batch uniformity) via collaborative networks (e.g., University of Minnesota, Harvard teams in ) .
What advanced analytical methods are used to profile degradation products of this compound under physiological conditions?
Stability Studies:
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C. Monitor via LC-MS/MS for hydrolyzed chalcone (m/z 152.1) or oxidized quinone derivatives .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; analyze using UPLC-PDA for degradation kinetics (t₉₀ > 12 months at -20°C) .
How does the substitution pattern (e.g., hydroxyl vs. methoxy groups) influence the SAR of chalcone derivatives?
Structure-Activity Relationship (SAR) Analysis:
- Anticancer activity : The 2',4'-dihydroxy groups enhance intercalation with DNA topoisomerase II, while 3-methoxy reduces metabolic glucuronidation .
- Antioxidant vs. cytotoxicity trade-off : 4-OH is critical for ROS scavenging but may increase pro-oxidant effects at high concentrations (>50 µM) .
What hyphenated techniques are recommended for comprehensive purity assessment of this compound?
Advanced Profiling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
